

## **Application Notes and Protocols for Pki-402**

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| Compound Name:       | Pki-402 |           |
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#### **Abstract**

**Pki-402** is a potent, selective, and reversible ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It demonstrates broad-spectrum anti-proliferative activity across various human cancer cell lines, making it a valuable tool for cancer research and drug development.[1][3] This document provides detailed protocols for the preparation of **Pki-402** stock solutions for both in vitro and in vivo applications, alongside relevant technical data and a diagram of the targeted signaling pathway.

### **Physicochemical and Biological Properties**

**Pki-402** acts as a pan-PI3K inhibitor, targeting PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ isoforms, as well as mTOR.[4][5] It has also been shown to be effective against common PI3Kα mutants (E545K and H1047R).[1][4] The dual inhibition of the PI3K/mTOR pathway leads to the suppression of downstream signaling, including the phosphorylation of Akt, and induces apoptosis in cancer cells.[2][4]

### **Quantitative Data Summary**

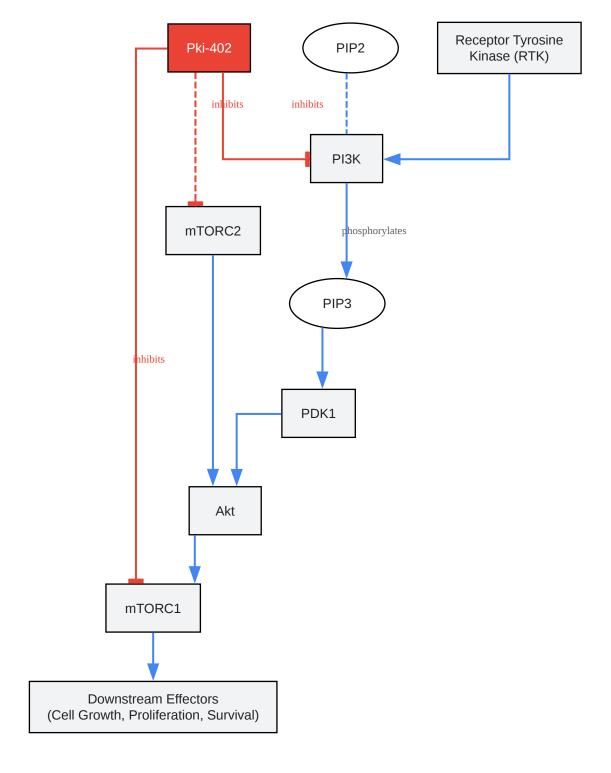


| Property                 | Value                    | Source |
|--------------------------|--------------------------|--------|
| Molecular Weight         | 570.65 g/mol             | [1]    |
| Formula                  | С29Н34N10О3              | [1]    |
| CAS Number               | 1173204-81-3             | [2]    |
| Purity                   | ≥98%                     | [2]    |
| Appearance               | White to off-white solid | [3]    |
| IC <sub>50</sub> (PI3Kα) | 2 nM                     | [1][3] |
| IC <sub>50</sub> (mTOR)  | 3 nM                     | [1][3] |
| IC <sub>50</sub> (PI3Kβ) | 7 nM                     | [1]    |
| ΙC50 (ΡΙ3Κδ)             | 14 nM                    | [1]    |
| IС50 (РIЗКу)             | 16 nM                    | [1]    |

## **Pki-402 Signaling Pathway**

**Pki-402** targets key components of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.





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Caption: Pki-402 inhibits the PI3K/mTOR signaling pathway.

# **Experimental Protocols: Stock Solution Preparation**



### In Vitro Stock Solution (DMSO)

This protocol describes the preparation of a 10 mM stock solution of **Pki-402** in dimethyl sulfoxide (DMSO).

#### Materials:

- Pki-402 powder
- Anhydrous or fresh, high-purity DMSO[4]
- Sterile microcentrifuge tubes or vials
- Calibrated balance
- Vortex mixer
- Water bath or heating block (optional)
- Ultrasonic bath

#### Protocol:

- Pre-warm Pki-402: Allow the vial of Pki-402 powder to equilibrate to room temperature before opening to prevent condensation.
- Weigh Pki-402: Accurately weigh the desired amount of Pki-402 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of Pki-402 (Molecular Weight: 570.65 g/mol).
- Add Solvent: Add the calculated volume of DMSO to the Pki-402 powder. To continue the example, add 1 mL of DMSO.
- Dissolve: Vortex the solution thoroughly. To aid dissolution, gentle warming in a water bath (e.g., 37°C or up to 50°C) and/or sonication in an ultrasonic bath for a short period is recommended.[3][4] Ensure the powder is completely dissolved.



- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[3]
- Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years. [3]

Note on Solubility in DMSO:

| Concentration       | Conditions                        | Source |
|---------------------|-----------------------------------|--------|
| 0.5 mg/mL (0.87 mM) | Fresh DMSO                        | [4]    |
| 5 mg/mL (8.76 mM)   | With ultrasonic treatment         | [3]    |
| 10 mg/mL (17.52 mM) | Warmed to 50°C and ultrasonicated | [4]    |
| ≥ 14.275 mg/mL      | -                                 | [6]    |

### **In Vivo Formulation**

For animal studies, **Pki-402** can be formulated as a suspension.

#### Materials:

- Pki-402 powder
- PEG300
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Ultrasonic bath

#### Protocol:

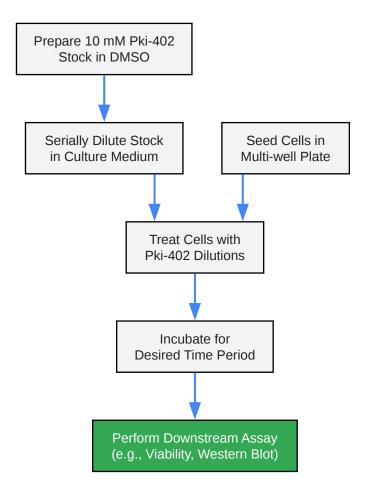
• Weigh **Pki-402**: Weigh the required amount of **Pki-402** powder.



- Prepare Vehicle: Prepare a vehicle solution of 50% PEG300 and 50% saline.
- Add Vehicle: Add the vehicle to the Pki-402 powder.
- Suspend: Vortex the mixture thoroughly. Use an ultrasonic bath to ensure a uniform suspension. The reported solubility in this vehicle is 1.43 mg/mL (2.51 mM).[7]
- Administration: The formulation should be prepared fresh before each administration.

## **Application Workflow**

The following diagram illustrates a general workflow for utilizing the **Pki-402** stock solution in a cell-based assay.



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